Cas no 82500-01-4 (1-(but-3-en-1-yl)piperazine)

1-(but-3-en-1-yl)piperazine Chemical and Physical Properties
Names and Identifiers
-
- Piperazine, 1-(3-butenyl)-
- 1-(but-3-en-1-yl)piperazine
- Piperazine, 1-(3-buten-1-yl)-
- CS-0238383
- G53849
- 82500-01-4
- 1-(but-3-en-1-yl)-piperazine
- AKOS006356828
- AFCUQBVRWTYGJX-UHFFFAOYSA-N
- Z1203747104
- EN300-194328
- 1-but-3-enylpiperazine
- SCHEMBL136968
- HDA50001
-
- MDL: MFCD19220235
- Inchi: InChI=1S/C8H16N2/c1-2-3-6-10-7-4-9-5-8-10/h2,9H,1,3-8H2
- InChI Key: AFCUQBVRWTYGJX-UHFFFAOYSA-N
- SMILES: C=CCCN1CCNCC1
Computed Properties
- Exact Mass: 140.131348519g/mol
- Monoisotopic Mass: 140.131348519g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 10
- Rotatable Bond Count: 3
- Complexity: 95.4
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.7
- Topological Polar Surface Area: 15.3Ų
1-(but-3-en-1-yl)piperazine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-194328-2.5g |
1-(but-3-en-1-yl)piperazine |
82500-01-4 | 90% | 2.5g |
$1034.0 | 2023-09-17 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1309053-250mg |
1-(But-3-en-1-yl)piperazine |
82500-01-4 | 95% | 250mg |
¥5054.00 | 2024-07-28 | |
Enamine | EN300-194328-0.25g |
1-(but-3-en-1-yl)piperazine |
82500-01-4 | 90% | 0.25g |
$216.0 | 2023-09-17 | |
Enamine | EN300-194328-10.0g |
1-(but-3-en-1-yl)piperazine |
82500-01-4 | 10g |
$2269.0 | 2023-05-03 | ||
Enamine | EN300-194328-0.5g |
1-(but-3-en-1-yl)piperazine |
82500-01-4 | 90% | 0.5g |
$407.0 | 2023-09-17 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1309053-5g |
1-(But-3-en-1-yl)piperazine |
82500-01-4 | 95% | 5g |
¥33048.00 | 2024-07-28 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1309053-100mg |
1-(But-3-en-1-yl)piperazine |
82500-01-4 | 95% | 100mg |
¥3556.00 | 2024-07-28 | |
Ambeed | A1065690-5g |
1-(But-3-en-1-yl)piperazine |
82500-01-4 | 95% +(stabilized with TBC) | 5g |
$1239.0 | 2023-01-26 | |
Aaron | AR01BHVU-10g |
1-(but-3-en-1-yl)piperazine |
82500-01-4 | 90% | 10g |
$3145.00 | 2023-12-14 | |
A2B Chem LLC | AW14910-250mg |
1-(but-3-en-1-yl)piperazine |
82500-01-4 | 90% | 250mg |
$263.00 | 2024-04-19 |
1-(but-3-en-1-yl)piperazine Related Literature
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Aiping Zhang,Pingang He,Yuzhi Fang Analyst, 2003,128, 260-264
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Eliseo Ruiz,Jordi Cirera,Santiago Alvarez,Claudia Loose,Jens Kortus Chem. Commun., 2008, 52-54
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Julius F. Remenar,Mark D. Tawa,Matthew L. Peterson,Örn Almarsson,Magali B. Hickey,Bruce M. Foxman CrystEngComm, 2011,13, 1081-1089
-
4. Back matter
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Ture R. Munter,Thomas Bligaard,Claus H. Christensen,Jens K. Nørskov Phys. Chem. Chem. Phys., 2008,10, 5202-5206
Additional information on 1-(but-3-en-1-yl)piperazine
Comprehensive Guide to 1-(but-3-en-1-yl)piperazine (CAS No. 82500-01-4): Properties, Applications, and Industry Insights
1-(but-3-en-1-yl)piperazine (CAS No. 82500-01-4) is a specialized organic compound gaining traction in pharmaceutical and chemical research due to its unique structural features. This piperazine derivative, characterized by a but-3-en-1-yl side chain, offers versatile reactivity, making it valuable for synthesizing bioactive molecules. Researchers and manufacturers increasingly seek this compound for its role in developing drug intermediates, catalysts, and functional materials.
The growing demand for piperazine-based compounds in medicinal chemistry has spotlighted 1-(but-3-en-1-yl)piperazine. Its molecular structure combines a reactive alkene group with a piperazine ring, enabling applications in click chemistry and polymer modification. Recent studies highlight its potential in designing targeted therapies, aligning with trends in personalized medicine and bioconjugation techniques.
From a synthetic perspective, CAS No. 82500-01-4 serves as a building block for complex molecules. Its butenyl group facilitates cross-coupling reactions, while the piperazine moiety enhances solubility and bioavailability. Industries leverage these traits for high-value chemical synthesis, particularly in API production (Active Pharmaceutical Ingredients).
Environmental and regulatory considerations are critical for 1-(but-3-en-1-yl)piperazine. As sustainability gains prominence, manufacturers explore green chemistry approaches to optimize its synthesis. Questions like "How to improve the yield of 82500-01-4?" or "What are safer solvents for piperazine derivatives?" reflect industry priorities. Innovations in flow chemistry and catalytic processes address these challenges.
Analytical characterization of CAS No. 82500-01-4 relies on advanced techniques like NMR spectroscopy, HPLC, and mass spectrometry. Purity standards (>98%) are essential for pharmaceutical applications, driving demand for high-purity grades. Suppliers emphasizing batch-to-batch consistency and documentation transparency gain a competitive edge.
Market trends indicate rising interest in custom synthesis of 1-(but-3-en-1-yl)piperazine, particularly for research-scale quantities. Startups and academic labs frequently search for "small-scale suppliers of 82500-01-4" or "protocols for piperazine functionalization". This aligns with broader shifts toward decentralized R&D and open-access innovation.
In summary, 1-(but-3-en-1-yl)piperazine exemplifies the intersection of structural versatility and practical utility. Its applications span drug discovery, material science, and industrial chemistry, with ongoing research uncovering new potentials. As the scientific community prioritizes efficient synthesis and sustainable practices, this compound remains a focal point for innovation.
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